molecular formula C10H15NO B13300619 (1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol

(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol

Cat. No.: B13300619
M. Wt: 165.23 g/mol
InChI Key: KBYFBXUWYPZHTQ-JTQLQIEISA-N
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Description

(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4-dimethylphenyl substituent. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or imine intermediate. The process parameters are optimized to achieve high yield and purity, including:

    Catalyst: Palladium on carbon (Pd/C) or Raney nickel

    Pressure: Elevated hydrogen pressure (50-100 psi)

    Temperature: 50-100°C

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane

    Reduction: Lithium aluminum hydride in tetrahydrofuran

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-alkylated derivatives

Scientific Research Applications

(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The 2,4-dimethylphenyl group contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-Amino-1-(2,5-dimethylphenyl)ethan-1-ol
  • (1R)-2-Amino-1-(3,4-dimethylphenyl)ethan-1-ol
  • (1R)-2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Uniqueness

(1R)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-2-amino-1-(2,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

KBYFBXUWYPZHTQ-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CN)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)O)C

Origin of Product

United States

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